molecular formula C11H9BrN2O3S B15060995 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid

Cat. No.: B15060995
M. Wt: 329.17 g/mol
InChI Key: FDCQPWOPZMCPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C11H9BrN2O3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a phenylamino group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(phenylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(phenylamino)pyridine-3-sulfonic acid
  • 5-Fluoro-4-(phenylamino)pyridine-3-sulfonic acid
  • 5-Iodo-4-(phenylamino)pyridine-3-sulfonic acid

Uniqueness

5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

4-anilino-5-bromopyridine-3-sulfonic acid

InChI

InChI=1S/C11H9BrN2O3S/c12-9-6-13-7-10(18(15,16)17)11(9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16,17)

InChI Key

FDCQPWOPZMCPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2S(=O)(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.